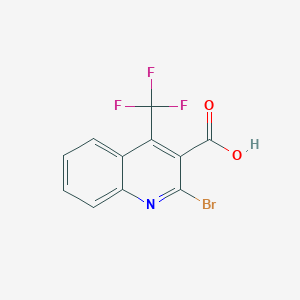

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a chemical compound with the molecular formula C11H5BrF3NO2 . It has a molecular weight of 320.06 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid”, often involves condensation of substituted o-phenylenediamines with CF3-containing α-diketones . Other methods include the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6 (5)16-9 (11 (13,14)15)7 (8)10 (17)18/h1-4H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a solid at room temperature . It has a molecular weight of 320.06 .Aplicaciones Científicas De Investigación

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, are explored for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding. The presence of polar substituents enhances their adsorption and corrosion inhibition capabilities. This review consolidates recent reports on quinoline-based compounds as corrosion inhibitors, discussing their mechanisms and effectiveness in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Antitumoral Properties and Catalytic Applications

Quinoxaline and its analogs, including structures related to quinoline derivatives, have been investigated for their antitumoral properties and as catalysts' ligands. These compounds, including those derived from quinoline, have been utilized in pharmaceuticals, dyes, and antibiotics. Their synthesis and functionalization offer a pathway to a variety of applications in medicinal chemistry and catalysis (Aastha Pareek and Dharma Kishor, 2015).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, such as 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, has shown their role as biocatalyst inhibitors. These acids are of interest for their use as precursors in the production of industrial chemicals through microbial fermentation. Understanding their inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae can aid in metabolic engineering strategies to improve microbial tolerance and industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Synthesis of Pyrimido[4,5-b]Quinolines

The synthesis of pyrimido[4,5-b]quinolines, a derivative of quinoline, from 1,3-diaryl barbituric acid and anthranilic acid highlights the chemical versatility and therapeutic importance of quinoline derivatives. This research opens new avenues for synthesizing biologically potent compounds with significant medicinal applications, further emphasizing the importance of quinoline and its derivatives in drug development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Optoelectronic Applications

Hexaazatriphenylene (HAT) derivatives, based on quinoline structures, have been explored for their use in optoelectronic devices. These compounds serve as the foundation for creating materials for n-type semiconductors, sensors, and other advanced technological applications. The review underscores the significance of quinoline derivatives in the field of organic materials and nanoscience, indicating their potential in developing new electronic and photonic devices (Segura, Juárez, Ramos, & Seoane, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO2/c12-9-7(10(17)18)8(11(13,14)15)5-3-1-2-4-6(5)16-9/h1-4H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBJBJOCBCGTEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)